molecular formula C20H20ClN3O3S2 B2721519 N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 932325-92-3

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2721519
CAS No.: 932325-92-3
M. Wt: 449.97
InChI Key: BQAHMDZSHTUFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C20H20ClN3O3S2 and its molecular weight is 449.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diuretics and Carbonic Anhydrase Inhibitors

  • Sulfonamide diuretics, which share structural similarities with the compound of interest, have been shown to act as carbonic anhydrase inhibitors (CAIs). These CAIs have been utilized in managing conditions like obesity, cancer, epilepsy, and hypertension due to their ability to inhibit specific isoforms of carbonic anhydrase present in kidneys and blood vessels. The inhibition of renal carbonic anhydrases can lead to increased nitrite excretion in urine, suggesting a role in blood pressure regulation and organ-protective activity (Carta & Supuran, 2013).

Antioxidant Capacity and Reaction Pathways

  • Research on benzothiazoline derivatives, a structurally related group, has focused on their antioxidant properties, especially in assays like the ABTS/potassium persulfate decolorization assay. These studies have highlighted the complex reaction pathways antioxidants can participate in, including coupling reactions specific to certain antioxidants. This research contributes to our understanding of antioxidant capacity and the specificity of reactions, which is essential for therapeutic applications (Ilyasov et al., 2020).

Antifungal and Immunomodulating Activities

  • The antifungal and immunomodulating activities of 1,4-benzothiazine azole derivatives have been investigated, demonstrating that specific chemical characteristics, such as the presence of ether substitution at the side chain, are correlated with significant in vivo activity. This suggests potential for these compounds in developing treatments that combine direct antifungal effects with immune response stimulation (Schiaffella & Vecchiarelli, 2001).

DNA Interaction and Drug Design

  • Hoechst 33258 and its analogues, which include N-methylpiperazine derivatives similar to the compound , bind strongly to the minor groove of double-stranded B-DNA. This interaction, with specificity for AT-rich sequences, has been utilized in fluorescent DNA staining and offers insights into DNA sequence recognition and binding. Such knowledge is valuable for drug design, particularly in developing agents that can target specific DNA regions (Issar & Kakkar, 2013).

Benzothiazole Derivatives in Chemotherapy

  • Benzothiazole derivatives have shown a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. These activities highlight the potential of benzothiazole and its derivatives in developing new therapeutic agents. The ease of synthesis and structural simplicity of these compounds facilitate the creation of chemical libraries for drug discovery (Kamal et al., 2015).

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-13-8-10-24(11-9-13)29(26,27)15-4-2-14(3-5-15)20(25)23-17-7-6-16(21)18-19(17)28-12-22-18/h2-7,12-13H,8-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAHMDZSHTUFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.